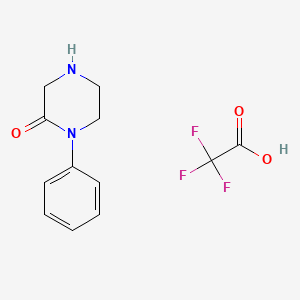

1-Phenyl-2-piperazinone trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpiperazin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,11H,6-8H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFMZLXWWVUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264837-96-8 | |

| Record name | 1-Phenyl-2-piperazinone trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Piperazinone Scaffolds in Chemical Synthesis and Research

The piperazinone core is a heterocyclic motif that has garnered considerable attention in medicinal chemistry. ontosight.ai This six-membered ring containing two nitrogen atoms, one of which is part of an amide group, serves as a versatile scaffold in the design of novel therapeutic agents. Piperazinone derivatives are being investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) applications. ontosight.ainih.govresearchgate.netwisdomlib.org

The structural rigidity of the piperazinone ring, combined with the potential for substitution at various positions, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The synthesis of N-aryl piperazinones, such as the 1-phenyl-2-piperazinone moiety, can be achieved through various methods, including the cyclization of appropriate precursors. researchgate.net The incorporation of an aryl group, in this case, a phenyl ring, can significantly influence the compound's biological activity. Phenylpiperazine derivatives, for instance, have been studied for their effects on neurotransmitter receptors. ijrrjournal.comnih.gov

An Overview of Trifluoroacetate Salts in Organic Chemistry

Trifluoroacetate (B77799) (TFA) is the conjugate base of trifluoroacetic acid, a strong carboxylic acid with the formula CF₃COOH. wikipedia.org In organic synthesis, particularly in peptide synthesis, trifluoroacetic acid is frequently used to cleave protecting groups from the synthesized molecules. mdpi.com As a result, the final product is often isolated as a trifluoroacetate salt.

Solid State Chemistry and Crystallographic Research on 1 Phenyl 2 Piperazinone Trifluoroacetate

X-ray Diffraction Studies

No X-ray diffraction data for 1-Phenyl-2-piperazinone trifluoroacetate (B77799) is currently available in the public domain.

Single Crystal X-ray Diffraction for Absolute Structure Determination

There are no published single-crystal X-ray diffraction studies for 1-Phenyl-2-piperazinone trifluoroacetate to determine its absolute structure.

Powder X-ray Diffraction and High-Resolution X-ray Diffraction for Crystalline Perfection

Information regarding powder X-ray diffraction or high-resolution X-ray diffraction analyses to assess the crystalline perfection of this compound could not be found.

Polymorphism and Pseudopolymorphism Research

There is no available research on the polymorphism or pseudopolymorphism of this compound.

Identification and Characterization of Polymorphic Forms

No polymorphic forms of this compound have been identified or characterized in the scientific literature.

Crystal Growth Methods and Optimization for Crystalline Quality

Details on methods for the crystal growth and optimization of crystalline quality for this compound are not documented.

Supramolecular Chemistry and Intermolecular Interactions

There are no studies available that describe the supramolecular chemistry or intermolecular interactions of this compound.

Hydrogen Bonding Networks and Crystal Packing

In the crystalline structure of phenylpiperazinium salts, including the trifluoroacetate salt, hydrogen bonding plays a pivotal role in the formation of the supramolecular assembly. The cations and anions are interconnected through a network of hydrogen bonds, primarily of the N—H⋯O type. nih.goviucr.org In the case of 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate, the crystal packing is further stabilized by C—H⋯O and C—H⋯F hydrogen bonds, which link the cations and anions to form sheets. nih.goviucr.org These sheets are then interconnected through water molecules and van der Waals forces, creating a three-dimensional network. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N—H···O | d₁ | d₂ | d₃ | α₁ |

| C—H···O | d₄ | d₅ | d₆ | α₂ |

| C—H···F | d₇ | d₈ | d₉ | α₃ |

Note: Specific distances (d) and angles (α) for this compound require direct crystallographic data for this exact compound, which is represented here by typical ranges and placeholders found in similar structures.

Pi-Stacking Interactions and their Influence on Solid-State Structures

Pi-stacking interactions between the aromatic phenyl rings are another significant factor in the solid-state structure of phenylpiperazine derivatives. These interactions contribute to the stabilization of the crystal lattice by creating stacked arrangements of the planar aromatic moieties. In structures of similar compounds, such as 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate, aromatic π–π interactions are observed between adjacent chains of rings. nih.goviucr.org

The geometry of these π-stacking interactions is characterized by parameters such as the centroid-centroid distance and the perpendicular distance between the interacting rings. For example, in a related nitrophenylpiperazinium trifluoroacetate, the centroid–centroid distances between phenyl rings are approximately 3.788 (1) Å and 4.268 (1) Å, with perpendicular distances of 3.333 (1) Å and 3.253 (1) Å. nih.gov These distances are indicative of effective π-π stacking. nih.gov The interplay between hydrogen bonding and π-stacking interactions dictates the final three-dimensional arrangement of the molecules in the crystal. nih.gov

| Interaction Type | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) |

| Phenyl-Phenyl π-stacking | dcc1 | dp1 |

| Phenyl-Phenyl π-stacking | dcc2 | dp2 |

Note: The values presented are placeholders and represent typical distances observed in analogous structures. Specific data for this compound would be required for precise values.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, allowing for a detailed examination of close contacts between neighboring molecules. nih.goviucr.org

For related piperazinium trifluoroacetate salts, Hirshfeld surface analysis reveals the percentage contributions of various intermolecular contacts to the total surface area. The most significant interactions are typically O⋯H/H⋯O contacts, which arise from hydrogen bonding. nih.goviucr.org Contacts involving the fluorine atoms of the trifluoroacetate anion, specifically F⋯H/H⋯F, also make a substantial contribution. nih.goviucr.org Other notable contacts include H⋯H, C⋯H/H⋯C, and C⋯F/F⋯C interactions. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a graphical summary of the intermolecular contacts. For instance, the sharp spikes in the 2D map for O⋯H/H⋯O interactions are characteristic of strong hydrogen bonds. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | ~34% |

| F···H / H···F | ~29% |

| H···H | x % |

| C···H / H···C | ~6-8% |

| C···F / F···C | y % |

| Other | z % |

Note: The percentage contributions are based on data from similar structures like 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and are illustrative. nih.gov Precise values for this compound would depend on its specific crystal structure.

Computational and Theoretical Investigations of 1 Phenyl 2 Piperazinone Trifluoroacetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. For 1-Phenyl-2-piperazinone Trifluoroacetate (B77799), DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For compounds like 1-Phenyl-2-piperazinone Trifluoroacetate, methods such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p) are commonly employed to obtain reliable geometries. researchgate.net

The optimized structure would reveal key structural parameters. The piperazinone ring is expected to adopt a non-planar conformation, likely a distorted chair or boat form, to minimize steric strain. The phenyl group attached to the nitrogen atom will have a specific torsional angle with respect to the piperazinone ring. The trifluoroacetate anion would be positioned near the protonated nitrogen of the piperazinone cation, stabilized by electrostatic interactions. Computational chemistry provides precise values for bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's steric and electronic properties. semanticscholar.org

Table 1: Predicted Geometrical Parameters for 1-Phenyl-2-piperazinone Cation (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C-N (Phenyl) | ~1.45 Å |

| Bond Angle | O=C-N | ~123° |

| Dihedral Angle | C-N-C-C (Ring) | ~55° |

Note: These values are representative and based on DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO would likely be distributed over the carbonyl group of the piperazinone ring and the trifluoroacetate anion. The analysis of these orbitals helps predict how the molecule will interact with other chemical species. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.15 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.075 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4.175 |

Note: Values are illustrative, based on typical DFT results for similar organic salts.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potentials are expected around the oxygen atoms of the carbonyl group and the trifluoroacetate anion. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is anticipated around the acidic hydrogen atom on the protonated piperazinone nitrogen (N-H).

Neutral Regions (Green): These areas have a near-zero potential, typically found around the carbon-hydrogen bonds of the phenyl ring.

The MEP map provides a clear, qualitative picture of the molecule's polarity and the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular delocalization effects, often described as hyperconjugation. researchgate.netnih.gov This analysis involves studying the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) on C=O | π*(C-N) | ~25.5 | π-conjugation |

| LP(N) in ring | σ*(C-C) in ring | ~5.8 | Hyperconjugation |

| LP(N) phenyl | π*(C=C) in phenyl | ~18.2 | Resonance |

Note: LP denotes a lone pair. Values are representative for this class of compounds.

Molecular Dynamics (MD) Simulations for Conformational Preferences and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, flexibility, and intermolecular interactions in a simulated environment, such as a solvent box. mdpi.com

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the puckering of the piperazinone ring and the rotation of the phenyl group, identifying the most populated conformations in solution. nih.gov

Investigate Ion Pairing: Observe the dynamic interactions between the 1-phenyl-2-piperazinone cation and the trifluoroacetate anion in solution, determining the stability and structure of the ion pair.

Study Solvation Effects: Model how solvent molecules (e.g., water) arrange around the solute and mediate the interactions between the cation and anion.

MD simulations can reveal the preferred conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior in a realistic setting than static calculations alone. nih.gov

Theoretical Studies on Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the crystal packing of a solid and the structure of molecular aggregates in solution. Theoretical methods are essential for characterizing and quantifying these weak interactions.

In the solid state of this compound, the primary non-covalent interaction is the strong hydrogen bond between the protonated nitrogen of the cation (N+-H) and the oxygen atoms of the trifluoroacetate anion (COO-). Additional, weaker C-H···O and C-H···F hydrogen bonds may also contribute to the stability of the crystal lattice.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these interactions. mdpi.com QTAIM identifies bond critical points (BCPs) between interacting atoms, and the electron density at these points correlates with the strength of the interaction. RDG analysis provides a visual representation of non-covalent interactions in real space, distinguishing between strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion. mdpi.com These studies provide a fundamental understanding of the forces that dictate the supramolecular assembly of the compound.

Prediction of Spectroscopic Properties through Computational Methods.

In general, such computational investigations would involve optimizing the molecular geometry of the 1-phenyl-2-piperazinone cation and the trifluoroacetate anion, followed by calculations of the spectroscopic parameters at a selected level of theory and basis set. The resulting theoretical data would then typically be compared with experimental spectra for validation. However, no such studies appear to have been published for this compound.

Crystal Lattice Energy Calculations and Packing Efficiency.

Similarly, a thorough review of scientific literature did not reveal any studies focused on the crystal lattice energy calculations or the analysis of packing efficiency for this compound. This type of computational analysis is crucial for understanding the stability of the crystalline solid and the nature of the intermolecular interactions that govern the crystal packing.

Mechanistic Studies in Reactions Involving 1 Phenyl 2 Piperazinone Trifluoroacetate Analogues

Reaction Pathway Elucidation in Asymmetric Synthesis

The construction of chiral piperazin-2-one (B30754) cores, common in many biologically active molecules, has been the subject of detailed mechanistic investigation. Several distinct asymmetric synthesis pathways have been elucidated for analogues of 1-phenyl-2-piperazinone.

One prominent pathway involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn Mechanistic studies suggest this reaction proceeds through a dynamic kinetic resolution process. The initial pyrazin-2-ol substrate is believed to exist in equilibrium with tautomeric intermediates, specifically 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. dicp.ac.cn The asymmetric hydrogenation of these two imine-containing intermediates is the key stereochemistry-determining step that leads to the formation of the chiral piperazin-2-one product. dicp.ac.cn

Another well-defined pathway is a one-pot, three-step process that begins with a Knoevenagel condensation. nih.govacs.org This is followed by an asymmetric epoxidation of the electron-poor alkene formed in situ. The final step is a domino ring-opening cyclization (DROC) where a 1,2-diamine attacks the epoxide, leading to the formation of the piperazin-2-one ring. nih.gov This sequential approach allows for the construction of the heterocyclic core from simple aldehydes and other commercially available starting materials in a single vessel. nih.govacs.org

A third method, the asymmetric palladium-catalyzed decarboxylative allylic alkylation, has been developed for differentially N-protected piperazin-2-ones. nih.govrsc.org This pathway allows for the synthesis of highly enantioenriched piperazin-2-ones that possess a quaternary stereocenter, a feature that is often challenging to introduce via other synthetic methods. nih.gov

Stereochemical Control and Diastereoselectivity/Enantioselectivity Investigations

Achieving high levels of stereochemical control is a primary goal in the synthesis of 1-phenyl-2-piperazinone analogues. Investigations have focused on maximizing both diastereoselectivity and enantioselectivity.

In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, excellent diastereoselectivities (often >20:1) and good to high enantioselectivities (up to 90% ee) have been achieved. dicp.ac.cn The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. For instance, substrates with electron-withdrawing groups like -CF3 have been shown to produce the desired product in high yield (95%) and with high enantiomeric excess (85% ee). dicp.ac.cn

| Substrate Substituent (Aryl) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 4-MeO-Ph | 96 | 88 |

| 4-CF3-Ph | 95 | 85 |

| 4-F-Ph | 95 | 89 |

| 4-Cl-Ph | 97 | 87 |

| 4-Br-Ph | 96 | 88 |

| 2-Naphthyl | 95 | 88 |

The one-pot Knoevenagel/epoxidation/DROC sequence has also demonstrated exceptional stereochemical control, yielding piperazin-2-ones with excellent enantioselectivity (up to 99% ee). nih.govacs.org The quinine-derived urea (B33335) organocatalyst is responsible for setting the stereocenter during the epoxidation step, which is then faithfully transferred through the subsequent ring-opening cyclization. nih.gov This method has been successfully applied to a range of aromatic aldehydes, consistently producing high enantiomeric excess. acs.org

| Aldehyde Substituent (Aryl) | Overall Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 4-F-Ph | 62 | 96 |

| 4-Cl-Ph | 65 | 96 |

| 4-CN-Ph | 70 | 96 |

| 3-MeO-Ph | 67 | 99 |

| 3-Me-Ph | 63 | 99 |

| 2-Naphthyl | 65 | 98 |

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a pivotal role in directing the reaction pathway and controlling stereochemistry in the synthesis of piperazin-2-one analogues.

Palladium Catalysts : In asymmetric hydrogenation, palladium complexes are crucial for activating H2 and facilitating its stereoselective addition across the imine double bond of the reaction intermediates. dicp.ac.cn Similarly, in decarboxylative allylic alkylation, a palladium catalyst is essential for the formation of a π-allyl palladium intermediate, which then undergoes enantioselective alkylation. nih.govrsc.org

Organocatalysts : In the one-pot synthesis, a quinine-derived urea (eQNU) acts as a bifunctional catalyst. nih.gov It catalyzes both the initial Knoevenagel reaction and, more importantly, the subsequent highly enantioselective epoxidation of the newly formed alkene. nih.govacs.org This demonstrates the power of organocatalysis in complex, multi-step transformations.

Acid Additives : In the hydrogenation of pyrazin-2-ols, additives such as p-Toluenesulfonic acid (TsOH·H2O) have been shown to be important. dicp.ac.cn While the specific role is part of ongoing mechanistic studies, it is likely that the acid facilitates the tautomerization process, ensuring the presence of the reactive imine intermediates necessary for hydrogenation. dicp.ac.cn

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies on 1-phenyl-2-piperazinone trifluoroacetate (B77799) itself are not widely published, the methodology is well-established for analogous heterocyclic systems and provides a framework for potential mechanistic investigations.

For instance, novel N,N'-substituted piperazines have been synthesized for bioorthogonal labeling, with some being reacted with [18F]F– as a proof-of-concept for future radiolabeling applications. researchgate.net Such studies are foundational for developing tracers for imaging techniques like Positron Emission Tomography (PET).

Furthermore, experiments on other nitrogen-containing heterocycles demonstrate how labeling can provide deep mechanistic insight. nih.gov In studies of 1,2,4-benzotriazine (B1219565) 1,4-dioxides, deuterium (B1214612) labeling was used to probe the mechanism of DNA damage. nih.gov By conducting the reaction in the presence of a deuterium atom donor (methanol-d4), researchers could determine whether drug radical intermediates were abstracting hydrogen atoms. nih.gov The absence of deuterium in the final metabolites provided evidence against certain mechanistic pathways and supported an alternative involving the release of a hydroxyl radical. nih.gov Similar experimental designs could be applied to study the synthesis or metabolic pathways of 1-phenyl-2-piperazinone analogues, for example, to determine the source of a proton in a key bond-forming step.

Elucidation of Molecular Recognition Mechanisms (e.g., binding to target proteins)

Understanding how 1-phenyl-2-piperazinone analogues recognize and bind to biological targets like proteins is crucial for drug development. This is often investigated using a combination of experimental and computational methods.

The piperazinone scaffold is a key component in molecules designed as antagonists for specific receptors. For example, derivatives have been synthesized and evaluated as antagonists of the Protease-Activated Receptor 1 (PAR1), a target in cardiovascular diseases. nih.gov While these specific analogues did not show activity, the work highlights the use of the piperazinone core as a scaffold to position pharmacophoric groups for interaction with a target protein. nih.gov

Computational techniques are particularly insightful for elucidating these interactions at a molecular level.

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies of piperidine (B6355638) derivatives into the lipid-binding site of sphingosine (B13886) kinase 1 (SPHK1) showed that the piperidine and adamantyl moieties positioned themselves near hydrophobic residues in the binding pocket. acs.org

Molecular Dynamics (MD) Simulations : These simulations can reveal the dynamic nature of ligand-protein interactions. Advanced techniques like metadynamics have been used to explore the entire binding pathway of ligands into G protein-coupled receptors (GPCRs), identifying metastable intermediate states and molecular recognition sites on the receptor surface before the ligand enters the main binding pocket. nih.gov

Scaffold Mimicry : The phenyl-piperazine motif has also been used as a non-peptidic scaffold to mimic α-helices. researchgate.net These mimetics are designed to disrupt protein-protein interactions (PPIs) that are often mediated by helical domains, providing a strategy for targeting traditionally "undruggable" interfaces. researchgate.net

Role As a Synthetic Intermediate and Advanced Precursor in Chemical Research

Building Block for Complex Heterocyclic Structures

The 1-phenyl-2-piperazinone framework serves as a foundational component for the synthesis of more elaborate and complex heterocyclic systems. Its inherent structure is amenable to a variety of chemical transformations, including condensation and cyclization reactions, which enable its integration into larger, polycyclic molecular architectures. ontosight.ai

Researchers have demonstrated the utility of the piperazine (B1678402) moiety in constructing intricate molecules by linking it to other heterocyclic systems. For example, novel phenylpiperazine derivatives of 1,2-benzothiazine have been synthesized, showcasing the role of the piperazine ring as a key structural unit in creating multi-ring compounds. nih.gov The synthesis often involves alkylating the 1,2-benzothiazine core with reagents like 1-(2-chloro-1-oxoethyl)-4-arylpiperazines. nih.gov Similarly, complex arylpiperazine derivatives have been prepared through the reaction of precursor molecules with various amines, leading to the formation of polycyclic imide structures. nih.gov These synthetic strategies underscore the importance of the piperazine scaffold in generating structurally diverse and complex chemical entities.

The fundamental process of forming the piperazine ring itself is a key step in building these complex structures. A common method involves the cyclization of an appropriate aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures, a technique valued for its efficiency and operational simplicity. nih.gov Once formed, the phenylpiperazine core can undergo further N-substitution reactions with a wide array of reagents to produce a library of complex derivatives. nih.gov

Precursor to Chiral Piperazines and Other Bioactive Derivatives

1-Phenyl-2-piperazinone is a critical precursor for the synthesis of chiral piperazines, which are highly sought-after in drug development due to their specific interactions with biological targets. A key transformation is the reduction of the amide carbonyl group within the piperazinone ring to a methylene (B1212753) group, yielding the corresponding piperazine.

A significant advancement in this area is the use of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides efficient access to chiral piperazin-2-ones with excellent control over stereochemistry. dicp.ac.cnrsc.org The resulting chiral piperazinone can then be readily reduced, for example with lithium aluminum hydride (LiAlH₄), to afford the desired chiral piperazine derivative without compromising its optical purity. dicp.ac.cn Another synthetic route involves the reduction of N-protected 1-alkyl-2-oxo-3-phenylpiperazines to produce chiral 1-alkyl-3-phenylpiperazines, which are valuable intermediates for pharmaceuticals. researchgate.net

Beyond chirality, the piperazinone scaffold is a launchpad for a multitude of other bioactive derivatives. The piperazine skeleton is a well-established pharmacophore found in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.commdpi.com New bioactive agents are frequently developed by coupling the piperazine moiety to other molecules, such as natural products. mdpi.comtandfonline.com For instance, novel vindoline-piperazine conjugates have been synthesized that exhibit significant antiproliferative effects against various human tumor cell lines. mdpi.com

| Derivative Class | Synthetic Approach | Targeted Biological Activity | Reference |

|---|---|---|---|

| Chiral Piperazines | Asymmetric hydrogenation of pyrazin-2-ols followed by reduction of the piperazinone. | Stereospecific drug intermediates. | dicp.ac.cnrsc.org |

| Vindoline-Piperazine Conjugates | Coupling of N-substituted piperazines to the vindoline (B23647) natural product scaffold. | Anticancer. | mdpi.com |

| Piperazinone Phenylalanine Derivatives | Multi-step synthesis involving the piperazinone core. | Anti-HIV. | nih.gov |

| Phenazine-Piperazine Derivatives | Coupling of piperazine substructures to phenazine-1-carboxylic acid. | Antifungal. | researchgate.net |

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The 1-phenyl-2-piperazinone scaffold is exceptionally well-suited for structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery and optimization. SAR studies involve systematically modifying a molecule's structure to identify which parts are responsible for its biological effects. The piperazinone core offers several distinct points for chemical modification.

Key Modification Methodologies:

N-4 Position Modification: The secondary amine at the N-4 position of the piperazinone ring is a primary site for modification. Common reactions include N-alkylation and N-acylation, allowing for the introduction of a wide variety of functional groups. nih.govresearchgate.net These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

N-1 Phenyl Ring Substitution: The phenyl group at the N-1 position can be readily substituted with various electron-donating or electron-withdrawing groups. nih.gov These changes can alter the electronic properties and lipophilicity of the molecule, influencing its ability to bind to target proteins and cross biological membranes. ontosight.ainih.gov

C-H Functionalization: More advanced methods focus on the direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine ring's carbon backbone. mdpi.com Photoredox catalysis, for example, has enabled the C-H arylation and vinylation of piperazines, opening new avenues for structural diversification that were previously difficult to access. mdpi.com

SAR studies on piperazine-containing compounds have proven crucial in optimizing lead compounds. For instance, research on anti-influenza A virus agents involved the systematic modification of the piperazine and phenyl rings of a lead compound, JNJ4796, to identify derivatives with superior activity and better pharmacokinetic profiles. nih.gov Similarly, SAR studies of piperazinone phenylalanine derivatives as HIV-1 capsid modulators revealed that altering substituents had a profound impact on their antiviral activity. nih.gov

Development of Novel Chemical Entities Based on Piperazinone Core

The piperazinone core acts as a foundational template for the development of novel chemical entities (NCEs) with diverse therapeutic potential. Its structural and chemical properties make it an attractive starting point for designing new molecules through strategies like bioisosteric replacement and molecular hybridization.

One approach involves using the piperazinone ring as a bioisostere for other chemical groups to create new compounds with improved properties. In one study, a series of piperazin-2-one (B30754) derivatives were synthesized by replacing the imidazole (B134444) ring of a known farnesyltransferase inhibitor. nih.gov This strategy led to the discovery of new derivatives with significant cytotoxic activity against cancer cell lines. nih.gov

Another powerful strategy is molecular hybridization, where the piperazinone core is chemically linked to other known pharmacophores or natural products to create hybrid molecules with potentially synergistic or novel activities.

Natural Product Hybrids: Researchers have created novel anticancer agents by conjugating piperazine derivatives with vindoline, a monomer Vinca alkaloid. mdpi.com This work produced new chemical entities with potent growth inhibition values against numerous human tumor cell lines. mdpi.com Similarly, phenazine-1-carboxylic acid, a natural product with antifungal properties, was used as a scaffold to synthesize a series of phenazine-1-carboxylic piperazine derivatives, leading to lead compounds with enhanced fungicidal activity. researchgate.net

Chalcone (B49325) Hybrids: Hybrid compounds combining the chalcone and piperazine scaffolds have demonstrated potent antitumor activity against various cancer cell lines, in some cases exceeding the efficacy of the standard drug cisplatin. nih.govtandfonline.com

These examples highlight the successful use of the piperazinone core as a versatile platform for designing and synthesizing NCEs, demonstrating its enduring importance in the quest for new therapeutic agents. mdpi.comresearchgate.netnih.gov

Applications in Bioorthogonal Labeling Research

Bioorthogonal labeling involves the use of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov This technique allows for the specific tagging and imaging of biomolecules in their natural environment. While direct applications of 1-phenyl-2-piperazinone trifluoroacetate (B77799) in this field are not extensively documented, the parent piperazine scaffold is being explored for its potential as a building block for bioorthogonal probes.

The core concept involves functionalizing the piperazine or piperazinone structure with a "bioorthogonal handle"—a chemical group that is inert to biological molecules but highly reactive with a specific, exogenously supplied partner probe. nih.gov

Potential Modification Strategies: The 1-phenyl-2-piperazinone scaffold could be adapted for bioorthogonal chemistry by introducing reactive handles. For example, an alkyne or azide (B81097) group could be installed on the N-4 position or on the N-1 phenyl ring. This would render the molecule capable of participating in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

Related Research: Studies have demonstrated the synthesis of functionalized piperazine derivatives designed for bioorthogonal applications. For example, novel N,N'-substituted piperazines have been synthesized bearing alkyne groups for Huisgen-click reactions or functionalized for use in traceless Staudinger ligations. researchgate.net These functionalized piperazines serve as proof-of-concept that the scaffold can be successfully modified for labeling purposes, including for potential use in positron emission tomography (PET) imaging after reacting with radioisotopes like [¹⁸F]F⁻. researchgate.net

By incorporating bioorthogonal functional groups, the 1-phenyl-2-piperazinone framework could be transformed into a valuable tool for chemical biology, enabling researchers to track its distribution, metabolism, and target engagement within living cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Phenyl-2-piperazinone trifluoroacetate derivatives?

- Methodological Answer : The synthesis of trifluoroacetate-containing piperazinone derivatives typically involves multi-step reactions. For example, a common approach includes:

Acylation : Reacting a fluorinated benzoyl chloride with a piperazine derivative in the presence of a base (e.g., potassium carbonate) under reflux conditions .

Deprotection : Using trifluoroacetic acid (TFA) to remove protecting groups (e.g., Boc groups) and form the trifluoroacetate salt .

Purification : Column chromatography with gradients of ethyl acetate and petroleum ether is critical for isolating the final compound .

- Critical Note : Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions, such as unintended TFA adduct formation or incomplete deprotection.

Q. How can ion chromatography be optimized for quantifying trifluoroacetate (TFA) in synthesized compounds?

- Methodological Answer :

- Column Selection : Use high-performance anion-exchange columns (e.g., Dionex IonPac AS11-HC) with hydroxide eluents for baseline separation of TFA from other anions (e.g., acetate, chloride) .

- Detection : Suppressed conductivity detection enhances sensitivity, with a quantification limit as low as 0.5 ppb for TFA .

- Sample Preparation : For solid-phase samples, dissolve in ultrapure water and filter (0.22 µm) to remove particulates. For complex matrices (e.g., biological fluids), dilute samples to minimize matrix interference .

Advanced Research Questions

Q. How do trifluoroacetate counterions influence the stability and reactivity of piperazinone-based compounds?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) coupled with mass spectrometry can track TFA decomposition (e.g., release of CO₂ and CF₃ fragments) at elevated temperatures .

- Reactivity : TFA’s strong electron-withdrawing effect may stabilize intermediates in nucleophilic substitution reactions. Compare reaction kinetics using trifluoroacetate vs. acetate salts via NMR or HPLC to quantify rate differences .

- Case Study : In piperazinium trifluoroacetate derivatives, TFA stabilizes the cationic nitrogen center, enhancing solubility in polar solvents but reducing stability in acidic media .

Q. What analytical strategies resolve contradictions in environmental persistence data for trifluoroacetate?

- Methodological Answer :

- Longitudinal Monitoring : Track TFA concentrations in surface waters using ion chromatography over decades, as demonstrated in studies of Northern California and Alaskan ecosystems (1990–2020) .

- Source Attribution : Differentiate anthropogenic vs. natural TFA sources via isotopic analysis (e.g., δ¹³C of CF₃ groups) .

- Ecological Modeling : Combine field data (e.g., from Hubbard Brook Experimental Forest) with soil-water partitioning coefficients (Kd) to predict TFA retention in wetlands vs. upland forests .

Q. How do trifluoroacetate salts affect the crystallization and polymorphism of piperazinone derivatives?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals that TFA anions often form hydrogen bonds with NH groups in piperazinone rings, influencing crystal packing .

- Polymorphism Screening : Compare crystallization outcomes in solvents of varying polarity (e.g., ethanol vs. dichloromethane) using differential scanning calorimetry (DSC) to identify metastable forms .

- Case Study : In 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate, TFA induces a monoclinic P2₁/c space group with Z’ = 1, whereas acetate analogs exhibit different symmetry .

Critical Analysis of Contradictions

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 48% in vs. higher yields in other studies) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization).

- Environmental Persistence : While early studies suggested rapid TFA degradation , recent data indicate accumulation in surface waters due to increased fluorocarbon emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.